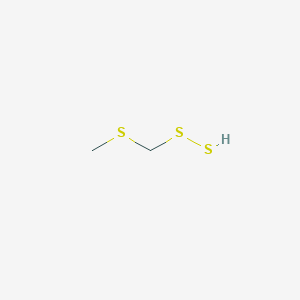
1,2,4-Trithiapentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trithiapentane is an organic compound with the molecular formula C₂H₆S₃. It is a trisulfide, meaning it contains three sulfur atoms in its structure. This compound is known for its distinctive odor and is often found in nature as a component of the aroma of certain plants and foods .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Trithiapentane can be synthesized through various methods. One common synthetic route involves the reaction of methanethiol with sulfur dichloride. The reaction proceeds as follows: [ 2 CH₃SH + SCl₂ \rightarrow CH₃SSSCH₃ + 2 HCl ] This reaction typically requires a catalyst, such as copper (II), to proceed efficiently .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Trithiapentane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA). This reaction typically forms the corresponding sulfoxide.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) to break the sulfur-sulfur bonds.
Substitution: Substitution reactions can occur at the sulfur atoms, often using nucleophiles such as thiolates.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides, while reduction can produce simpler sulfides .
Scientific Research Applications
1,2,4-Trithiapentane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its role in biological systems, including its presence in certain plant aromas and its potential biological activities.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: this compound is used in the flavor and fragrance industry due to its distinctive odor. .
Mechanism of Action
The mechanism by which 1,2,4-Trithiapentane exerts its effects involves interactions with various molecular targets. The compound can interact with proteins and enzymes, potentially altering their function. The sulfur atoms in the molecule can form bonds with metal ions, influencing biochemical pathways. Detailed studies are still ongoing to fully elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
Dimethyl trisulfide (DMTS): This compound, with the formula CH₃SSSCH₃, is structurally similar to 1,2,4-Trithiapentane and shares many of its properties, including its distinctive odor and presence in nature.
Dimethyl disulfide (DMDS): Another related compound, DMDS, has two sulfur atoms and is also known for its strong odor and use in industrial applications.
Uniqueness: this compound is unique due to its specific arrangement of sulfur atoms, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its presence in natural aromas make it a compound of significant interest in both scientific research and industrial applications .
Properties
CAS No. |
105633-23-6 |
|---|---|
Molecular Formula |
C2H6S3 |
Molecular Weight |
126.3 g/mol |
IUPAC Name |
disulfanyl(methylsulfanyl)methane |
InChI |
InChI=1S/C2H6S3/c1-4-2-5-3/h3H,2H2,1H3 |
InChI Key |
WALSYGWNKQSQFW-UHFFFAOYSA-N |
Canonical SMILES |
CSCSS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















